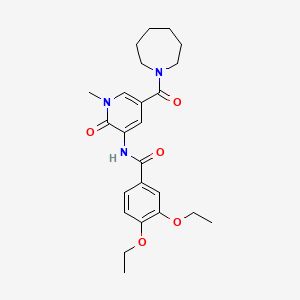

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5/c1-4-31-20-11-10-17(15-21(20)32-5-2)22(28)25-19-14-18(16-26(3)24(19)30)23(29)27-12-8-6-7-9-13-27/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMIVRIVJJGDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide is a synthetic compound with potential biological activities. Its molecular formula is and it has a molecular weight of approximately 397.475 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its structural features that may confer specific biological properties.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the azepane and dihydropyridine moieties could enhance its ability to interact with microbial targets.

- Anticancer Potential : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The diketone structure may play a role in this activity by interacting with cellular pathways involved in tumor growth.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various derivatives of pyridine-based compounds found that similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

In vitro assays have demonstrated that compounds with similar frameworks can inhibit cancer cell lines. For instance, derivatives of dihydropyridine have been shown to induce apoptosis in various cancer types through the activation of caspases and modulation of Bcl-2 family proteins . The specific IC50 values for these activities would need to be determined for this compound.

Case Study 1: Anticancer Efficacy

A recent study focused on a related compound showed an IC50 value of 0.9 μM against A431 skin cancer cells, indicating potent anticancer properties. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could similarly benefit from structural optimization .

Case Study 2: Antimicrobial Action

Another investigation into azepane derivatives indicated promising results against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development in treating infections .

Data Table: Summary of Biological Activities

Scientific Research Applications

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide exhibits potential biological activities that warrant further investigation. Compounds with similar structures have shown interactions with various biological targets such as receptors or enzymes involved in signal transduction pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to this structure. For example, derivatives featuring similar dihydropyridine frameworks have demonstrated significant growth inhibition against various cancer cell lines. The mechanism of action is often linked to the modulation of specific receptors or pathways critical for tumor growth and proliferation.

Neurotransmitter Interactions

The presence of both azepane and dihydropyridine suggests possible interactions with neurotransmitter receptors, particularly those involved in neurological disorders. This could lead to applications in treating conditions such as depression or anxiety by modulating serotonin or dopamine pathways.

Case Studies and Research Findings

Several studies provide insights into the applications of compounds structurally related to this compound:

Study on Anticancer Activity

A study published in ACS Omega investigated a series of compounds similar to this benzamide derivative and their anticancer efficacy against multiple cell lines. The findings indicated that certain derivatives exhibited percent growth inhibitions ranging from 50% to over 85% against specific cancer types, highlighting their potential as therapeutic agents .

Neuropharmacological Effects

Research focusing on neuropharmacological effects has shown that compounds with similar structural motifs can interact with serotonin receptors, influencing mood and behavior. These findings suggest a pathway for developing new antidepressants or anxiolytics based on this compound's structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.